N-[4-(aminomethyl)phenyl]-2-methylpropanamide
Description
N-[4-(Aminomethyl)phenyl]-2-methylpropanamide is a substituted propanamide derivative featuring an aminomethyl group (-CH₂NH₂) at the para position of the phenyl ring and a branched 2-methylpropanamide moiety.
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYFHAHVKBQZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(aminomethyl)phenyl]-2-methylpropanamide can be achieved through several methods. One common approach involves the reaction of 4-(aminomethyl)benzoic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an amide bond, resulting in the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: N-[4-(aminomethyl)phenyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
N-[4-(aminomethyl)phenyl]-2-methylpropanamide is a chemical compound with diverse applications in scientific research, particularly in proteomics, enzyme inhibition, and receptor activity modulation. It has a molecular formula of and a molecular weight of approximately 192.26 g/mol. The compound features an amine group attached to a phenyl ring, further substituted with a 2-methylpropanamide moiety, giving it unique chemical properties.
Scientific Research Applications
This compound is mainly used in modifying compounds to enhance biological activity or synthesize related compounds. The compound's applications include:
- Proteomics Research It exhibits notable biological activity in proteomics research.
- Enzyme Inhibition It has been investigated for potential effects on biological targets, including enzyme inhibition. Preliminary studies suggest that it may interact with enzymes such as urokinase-type plasminogen activator, which plays a crucial role in fibrinolysis and tissue remodeling.
- Modulation of Receptor Activity It has been investigated for the modulation of receptor activity.
- Interaction Studies Focus on its binding affinity to various biological targets.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, depending on its structure and the target pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, molecular properties, and reported biological activities:
Key Comparative Insights
Bioactivity and Selectivity
- JAK2 Inhibition: The quinoline-containing analog (MW 434.93) demonstrates potent JAK2 inhibition, a property inferred for the target compound due to shared structural motifs (e.g., aminomethylphenyl and branched propanamide) . The dimethylamino group in the quinoline derivative enhances cellular permeability, whereas the target compound’s aminomethyl group may prioritize hydrophilic interactions .
- Antimicrobial Activity : The sulfamoyl- and chloro-substituted analog (MW 290.77) leverages sulfonamide pharmacophores, historically associated with antibacterial and antifungal effects . In contrast, the target compound lacks sulfonamide groups, suggesting divergent therapeutic applications.
Physicochemical Properties
- Steric Effects: The dichlorophenoxy analog (MW 354.21) introduces bulky substituents that may hinder membrane permeability but enhance target specificity in hydrophobic binding pockets .
Biological Activity
N-[4-(aminomethyl)phenyl]-2-methylpropanamide, a compound with significant biological activity, has garnered attention in proteomics and pharmacological research. This article explores its biological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its amine group attached to a phenyl ring and a 2-methylpropanamide moiety. Its molecular formula is C11H16N2O, with a molecular weight of approximately 192.26 g/mol. The unique structural features of this compound facilitate various biological interactions, making it a candidate for further research in therapeutic applications.
Enzyme Inhibition and Receptor Modulation
Preliminary studies indicate that this compound may interact with several biological targets. Notably, it has shown potential in inhibiting urokinase-type plasminogen activator (uPA), an enzyme involved in fibrinolysis and tissue remodeling. This interaction suggests a possible role in managing conditions related to excessive tissue remodeling, such as fibrosis.
Furthermore, the compound's structure indicates potential interactions with various receptors, although specific pharmacological actions remain under investigation. Understanding these interactions is crucial for elucidating its therapeutic roles in metabolic pathways and disease management.
Cytotoxicity and Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity against human cervical (HeLa), breast (MCF-7), and ovarian (A2780) cancer cell lines, with IC50 values ranging from 0.5 to 3.58 μM. Such findings indicate its potential as an anticancer agent .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to structurally similar compounds to better understand its therapeutic potential. Below is a table summarizing key features of related compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| N-[4-(aminosulfonyl)phenyl]-2-methylpropanamide | C11H17N2O3S | Contains a sulfonamide group | Enhanced solubility and potential antibacterial activity |
| 6-[N-(4-(aminomethyl)phenyl)carbamyl]-2-naphthalenecarboxamidine | C19H18N4O | Naphthalene derivative with multiple functional groups | Potentially broader biological activity due to naphthalene structure |
| N-[4-(aminomethyl)phenyl]-6-carbamimidoylnaphthalene-2-carboxamide | C19H18N4O | Contains carbamimidoyl and naphthalene moieties | Unique dual functionality enhancing enzyme inhibition properties |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Cytotoxicity Studies : A study evaluated the compound's effect on HeLa cells, demonstrating significant inhibition of cell proliferation after 48 hours of treatment, with an IC50 value of 1.5 μM .
- Enzyme Interaction Studies : Research indicated that this compound binds effectively to uPA, suggesting its potential utility in therapeutic strategies targeting fibrinolytic disorders.
- Comparative Antiproliferative Activity : In comparative studies against other compounds within its class, this compound exhibited superior antiproliferative effects against ovarian cancer cell lines when compared to traditional chemotherapeutics .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-[4-(aminomethyl)phenyl]-2-methylpropanamide, and how can reaction yields be optimized?
- Methodology :
-
Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with HOBt as an additive to form the amide bond. For example, in a similar synthesis of N-{(1R)-2-hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-2-phenylacetamide, EDC and HOBt were employed in DMF under nitrogen, achieving 45–57% yields after column chromatography .
-
Aminomethylation : Introduce the aminomethyl group via reductive amination or nucleophilic substitution of a halogenated precursor. Ensure anhydrous conditions and use catalysts like DIPEA for deprotonation.
-
Yield Optimization : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (e.g., 1.2 equivalents of 2-methylpropanoyl chloride relative to the aminomethylphenyl precursor) and temperature (typically 0–25°C).
- Data Reference :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide Coupling | EDC, HOBt, DMF, DIPEA, RT | 45–57 |
| Purification | Silica gel chromatography (EtOAc/hexane) | — |
Q. How is the structure of This compound confirmed experimentally?
- Methodology :
- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of the aminomethyl (-CHNH) and 2-methylpropanamide moieties. For example, in structurally related compounds, the aminomethyl proton resonates at δ 3.8–4.2 ppm (quartet), while the methyl groups in 2-methylpropanamide appear as singlets at δ 1.2–1.4 ppm .
- Mass Spectrometry (MS) : Use ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 221.1 for CHNO).
- Elemental Analysis : Validate purity (>98%) via combustion analysis (C, H, N).
Q. What chromatographic methods are effective for purifying This compound?
- Methodology :
- Normal-Phase Chromatography : Use silica gel with gradient elution (e.g., 20–50% EtOAc in hexane) to separate polar byproducts .
- Reverse-Phase HPLC : For high-purity requirements, employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 1 mL/min. Monitor UV absorption at 254 nm .
Advanced Research Questions
Q. How do divergent synthetic routes impact the yield and purity of This compound?
- Methodology :
-
Route Comparison : Compare carbodiimide-mediated coupling vs. mixed anhydride methods. For example, EDC/HOBt coupling (45–57% yield) may produce fewer side products than DCC-mediated reactions, which risk urea byproduct formation .
-
Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolyzed intermediates). Adjust reaction time and pH to minimize hydrolysis.
- Data Reference :
| Synthetic Route | Key Byproducts | Mitigation Strategy |
|---|---|---|
| EDC/HOBt | None reported | Use fresh reagents, inert atmosphere |
| DCC | Dicyclohexylurea | Filter post-reaction |
Q. What pharmacophoric features of This compound contribute to its biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) :
- Aminomethyl Group : Critical for hydrogen bonding with target receptors (e.g., enzyme active sites). Methylation or acetylation of the amine may reduce activity .
- 2-Methylpropanamide : The branched alkyl chain enhances lipophilicity, improving membrane permeability. Replace with linear chains (e.g., n-butyl) to assess effects on bioavailability .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to hypothetical targets like tyrosine kinase or GPCRs.
Q. How can metabolic stability and bioavailability of This compound be evaluated in preclinical studies?
- Methodology :
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 minutes .
- Caco-2 Permeability : Assess apical-to-basolateral transport to predict intestinal absorption.
- In Vivo PK Studies : Administer intravenously/orally to rodents and measure plasma concentration-time profiles. Calculate AUC, , and .
Q. How do stereoisomers of This compound affect its pharmacological profile?
- Methodology :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers. Confirm configuration via circular dichroism (CD) .
- Biological Testing : Compare IC values of enantiomers in target assays (e.g., enzyme inhibition). For example, (R)-enantiomers may show 10-fold higher potency than (S)-forms in kinase inhibition .
Q. How can contradictory toxicity data for This compound be resolved?
- Methodology :
- Dose-Response Analysis : Re-evaluate studies using standardized protocols (e.g., OECD guidelines). For instance, discrepancies in hepatotoxicity may arise from differences in dosing regimens (acute vs. chronic) .
- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) on treated cell lines to identify toxicity pathways (e.g., oxidative stress or mitochondrial dysfunction).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
